Iloperidone Impurity 13
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Overview
Description
Iloperidone Impurity 13 is a chemical compound with the molecular formula C24H25FN4O2 and a molecular weight of 420.5 . It is also known by its chemical name: 6-Fluoro-3-(1-(3-(piperidin-4-yl)benzo[d]isoxazol-6-yl)piperidin-4-yl)benzo[d]isoxazole .
Synthesis Analysis
The synthesis of Iloperidone, which this compound is a part of, involves N-alkylation of 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone with 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride in a mixture of water and heptane as solvent and sodium hydroxide as a base in the presence of tetrabutylammonium bromide as a phase transfer catalyst . Another process for the synthesis of Iloperidone starts from 4-hydroxy-3-methoxy acetophenone (acetovanillone), 1-chloro-3-bromo propane and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, using a one-pot method .Molecular Structure Analysis
The molecular structure of this compound includes a benzisoxazole ring attached to a piperidine ring, which is further attached to another benzisoxazole ring . The structure also includes a fluorine atom attached to one of the benzisoxazole rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Iloperidone, which this compound is a part of, include N-alkylation and phase transfer catalysis . The process also involves the use of solvents like water and heptane, and a base like sodium hydroxide .Physical and Chemical Properties Analysis
This compound has a molecular formula of C24H25FN4O2 and a molecular weight of 420.5 . It is a member of the class of piperidines .Scientific Research Applications
Methodological Research
Landge et al. (2014) developed a sensitive and precise UPLC method for the quantitative determination of Iloperidone and its impurities in drug substances and products. This method is crucial for ensuring the quality and efficacy of Iloperidone in pharmaceutical formulations. The method features a short runtime and a broad concentration range, highlighting its efficiency and versatility in pharmaceutical analysis (Landge et al., 2014).
Synthesis and Characterization
A study by Avendra and colleagues (2013) focused on synthesizing and characterizing process-related impurities of Iloperidone, including Iloperidone Impurity 13. Understanding these impurities is essential for the optimization of the industrial-scale synthesis of Iloperidone, ensuring the purity and safety of the final product (Avendra et al., 2013).
Pharmacogenomics
A study by Lavedan et al. (2009) explored the association of genetic polymorphisms with the response to Iloperidone, including the impact of impurities like this compound. This research contributes to the understanding of how genetic factors influence the effectiveness of Iloperidone in treating schizophrenia, potentially guiding personalized medicine approaches (Lavedan et al., 2009).
Receptor Binding Studies
Subramanian and Kalkman (2002) investigated the receptor affinity profile of Iloperidone and its metabolites, indirectly providing insights into the role of impurities like this compound in the drug’s pharmacological profile. Understanding these interactions is crucial for predicting the drug's efficacy and side-effect profile (Subramanian & Kalkman, 2002).
Bioavailability and Delivery
Londhe and Shirsat (2018) focused on formulating fast-dissolving sublingual films of Iloperidone, which may include managing its impurities like Impurity 13. This research is pivotal for enhancing Iloperidone's oral bioavailability, offering an innovative approach for drug delivery in schizophrenia treatment (Londhe & Shirsat, 2018).
Safety and Tolerability
Dargani and Malhotra (2014) examined the safety profile of Iloperidone, including the potential effects of its impurities. Their research provides valuable insights into the tolerability and adverse effect profile of Iloperidone, contributing to its safe use in clinical settings (Dargani & Malhotra, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
As Iloperidone Impurity 13 is a part of the synthesis process of Iloperidone, future research could focus on improving the synthesis process to reduce the formation of impurities. Additionally, further studies could be conducted to understand the properties and potential applications of this compound .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Iloperidone Impurity 13 involves the conversion of 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Sodium sulfate", "N,N-dimethylformamide", "Thionyl chloride", "Triethylamine", "Methanesulfonic acid", "Sodium nitrite", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "The starting material is first treated with sodium hydroxide and methanol to form the corresponding methyl ester.", "The methyl ester is then treated with hydrochloric acid to form the corresponding hydrochloride salt.", "The hydrochloride salt is then treated with sodium bicarbonate and extracted with ethyl acetate to obtain the free base.", "The free base is then treated with thionyl chloride and N,N-dimethylformamide to form the corresponding acid chloride.", "The acid chloride is then treated with triethylamine and methanesulfonic acid to form the corresponding mesylate.", "The mesylate is then treated with sodium nitrite and hydrogen gas in the presence of palladium on carbon to form the desired impurity." ] } | |
CAS No. |
531524-17-1 |
Molecular Formula |
C24H25FN4O2 |
Molecular Weight |
420.49 |
Appearance |
Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole |
Origin of Product |
United States |
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